molecular formula C6H10Cl2O2 B14494899 1,2-Diethoxy-1,2-dichloroethene CAS No. 63918-52-5

1,2-Diethoxy-1,2-dichloroethene

Cat. No.: B14494899
CAS No.: 63918-52-5
M. Wt: 185.05 g/mol
InChI Key: RZOCYRAAHUWEBG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diethoxy-1,2-dichloroethene is an organic compound characterized by the presence of two ethoxy groups and two chlorine atoms attached to a double-bonded ethene backbone. This compound is a derivative of ethene, where the hydrogen atoms are replaced by ethoxy and chlorine groups, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethoxy-1,2-dichloroethene can be synthesized through the chlorination of 1,2-diethoxyethene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the addition of chlorine atoms to the ethene backbone . The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of 1,2-diethoxyethene in a closed system to minimize exposure and maximize yield. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethoxy-1,2-dichloroethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Diethoxy-1,2-dichloroethene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and chlorine functionalities into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-diethoxy-1,2-dichloroethene involves its interaction with various molecular targets and pathways:

    Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS) in cells.

    Calcium Overload: It can disrupt calcium homeostasis, leading to cellular damage.

    Blood-Brain Barrier Damage: The compound may affect the integrity of the blood-brain barrier, leading to neurotoxicity.

    Neurotransmitter Changes: It can alter neurotransmitter levels, affecting neuronal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its dual functionality allows for versatile chemical transformations and interactions with biological systems, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

63918-52-5

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

(E)-1,2-dichloro-1,2-diethoxyethene

InChI

InChI=1S/C6H10Cl2O2/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3/b6-5+

InChI Key

RZOCYRAAHUWEBG-AATRIKPKSA-N

Isomeric SMILES

CCO/C(=C(/OCC)\Cl)/Cl

Canonical SMILES

CCOC(=C(OCC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.